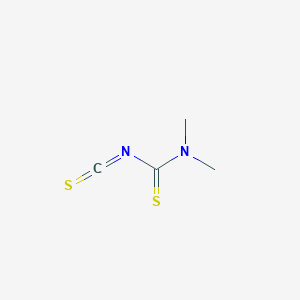
N,N-Dimethylthiocarbamoyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylthiocarbamoyl Isothiocyanate is a chemical compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. It is known for its role in the production of insect chemosterilants and other bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylthiocarbamoyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride or other desulfurylating agents to yield the desired isothiocyanate . Another method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The use of non-toxic and cost-effective reagents is preferred for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylthiocarbamoyl Isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioureas.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include thioureas, sulfoxides, sulfones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylthiocarbamoyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a reagent in biochemical assays and labeling experiments.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, including insect chemosterilants
Wirkmechanismus
The mechanism of action of N,N-Dimethylthiocarbamoyl Isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and enzymes. This reactivity allows it to modify biological molecules, leading to various biological effects. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Benzyl Isothiocyanate
- Sulforaphane
Uniqueness
N,N-Dimethylthiocarbamoyl Isothiocyanate is unique due to its specific reactivity and the types of bioactive molecules it can produce. Unlike other isothiocyanates, it is particularly effective in the synthesis of insect chemosterilants and certain pharmaceuticals .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various bioactive molecules make it a valuable tool in scientific research and industrial production.
Eigenschaften
Molekularformel |
C4H6N2S2 |
|---|---|
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
1,1-dimethyl-3-(sulfanylidenemethylidene)thiourea |
InChI |
InChI=1S/C4H6N2S2/c1-6(2)4(8)5-3-7/h1-2H3 |
InChI-Schlüssel |
HWWZNIZZCORSRR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


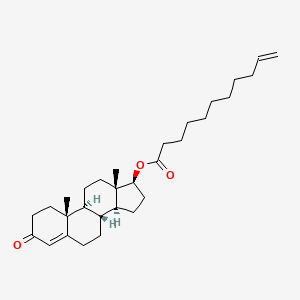
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
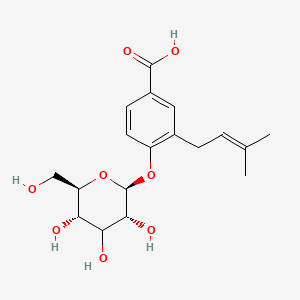

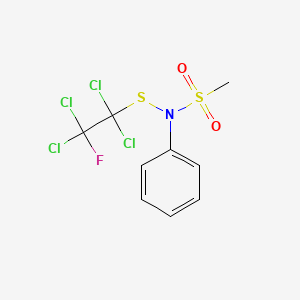
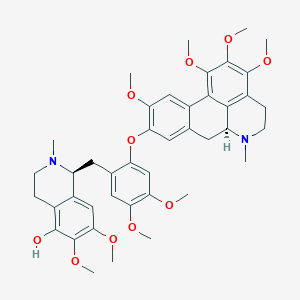

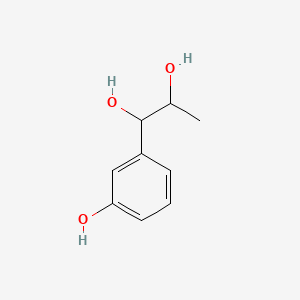
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
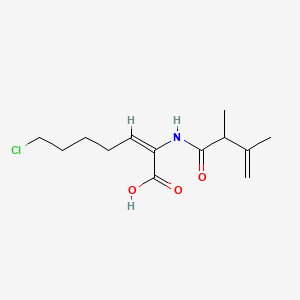
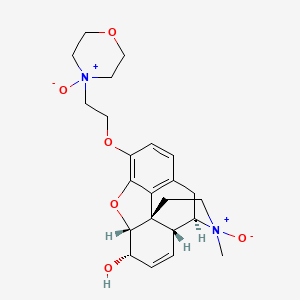
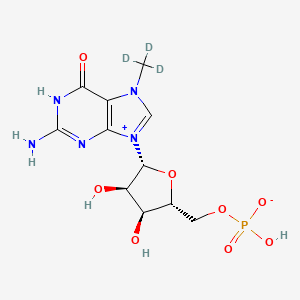
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
